molecular formula C10H13NOS B14413376 N-(3-Methoxy-4-methylphenyl)ethanethioamide CAS No. 87699-88-5

N-(3-Methoxy-4-methylphenyl)ethanethioamide

Cat. No.: B14413376
CAS No.: 87699-88-5
M. Wt: 195.28 g/mol
InChI Key: FLNWIKDSAVEZNV-UHFFFAOYSA-N
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Description

N-(3-Methoxy-4-methylphenyl)ethanethioamide is an organic compound with the molecular formula C10H13NOS It is a thioamide derivative, characterized by the presence of a sulfur atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-4-methylphenyl)ethanethioamide typically involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanethioamide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-4-methylphenyl)ethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(3-Methoxy-4-methylphenyl)ethanethioamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-4-methylphenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxy-4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.

    N-(3-Methoxy-4-methylphenyl)benzamide: Contains a benzamide group, differing in the aromatic substitution pattern.

Uniqueness

N-(3-Methoxy-4-methylphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

87699-88-5

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-(3-methoxy-4-methylphenyl)ethanethioamide

InChI

InChI=1S/C10H13NOS/c1-7-4-5-9(11-8(2)13)6-10(7)12-3/h4-6H,1-3H3,(H,11,13)

InChI Key

FLNWIKDSAVEZNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)C)OC

Origin of Product

United States

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